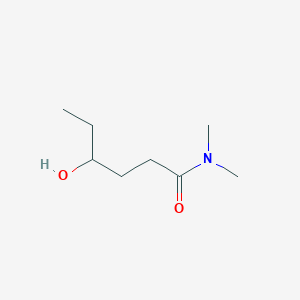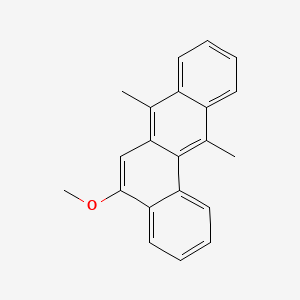
Benz(a)anthracene, 5-methoxy-7,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benz(a)anthracene. This compound is characterized by the presence of methoxy and dimethyl groups at specific positions on the benz(a)anthracene framework. PAHs are known for their complex structures and are often studied for their chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 5-methoxy-7,12-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene derivatives followed by methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- has several scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex organic molecules.
Biology: Investigated for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Used as a reference compound in environmental studies to understand the behavior of PAHs in various ecosystems.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene, 5-methoxy-7,12-dimethyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. Key molecular targets include DNA, enzymes involved in DNA repair, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound without methoxy and dimethyl substitutions.
7,12-Dimethylbenz(a)anthracene: A closely related compound with dimethyl groups but lacking the methoxy group.
Benzo(a)pyrene: Another PAH with a similar structure but different substitution pattern.
Uniqueness
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy and dimethyl groups can alter the compound’s interaction with biological systems and its overall stability.
Eigenschaften
CAS-Nummer |
53306-03-9 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
5-methoxy-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-13-15-8-4-5-9-16(15)14(2)21-18-11-7-6-10-17(18)20(22-3)12-19(13)21/h4-12H,1-3H3 |
InChI-Schlüssel |
YMZXUGHFUTUQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


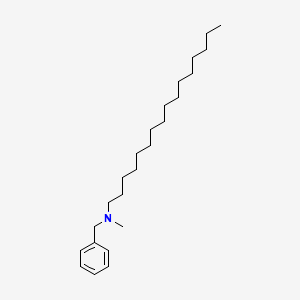

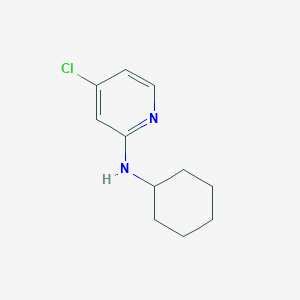
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
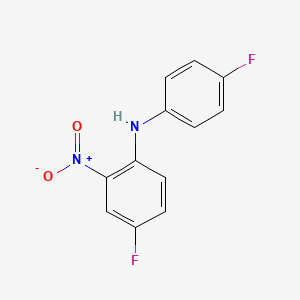
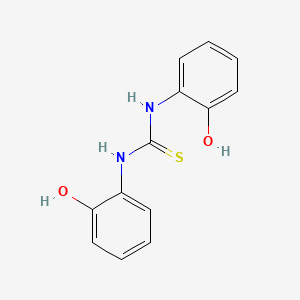
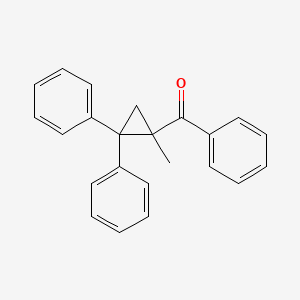
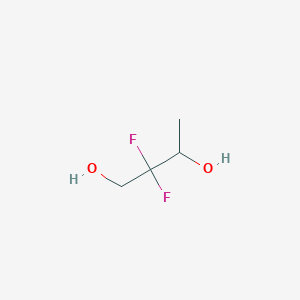
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)

